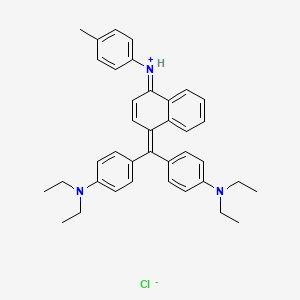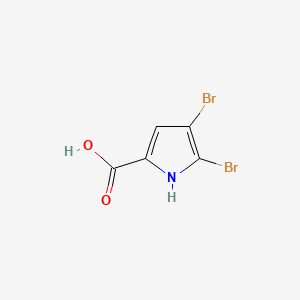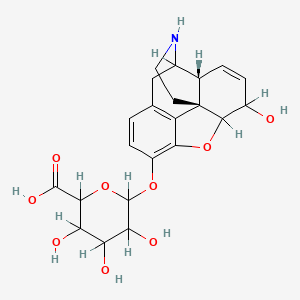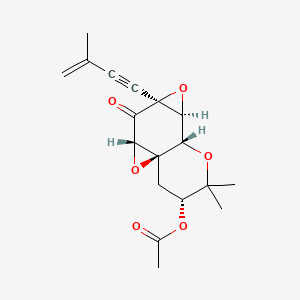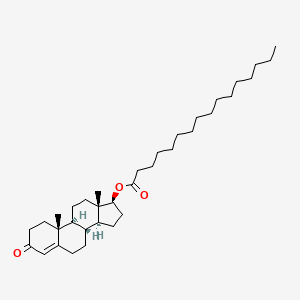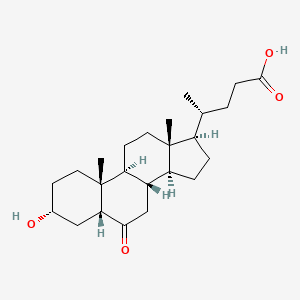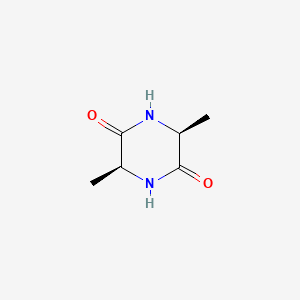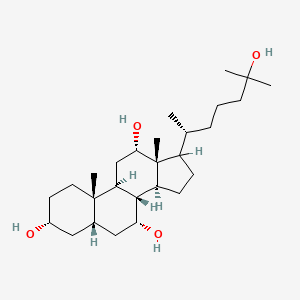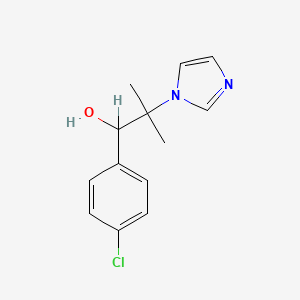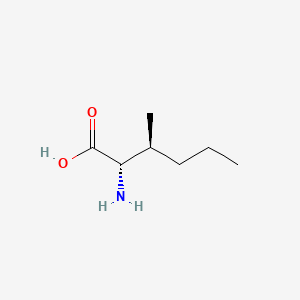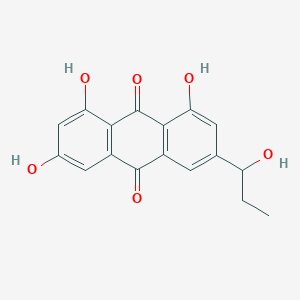
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- is a natural product found in Anneissia bennetti, Ptilometra australis, and Dichrometra palmata with data available.
Applications De Recherche Scientifique
Marine-Derived Anthraquinones
Marine organisms like starfish and echinoderms have been studied for their content of anthraquinones, including variants similar to 1,3,8-trihydroxy-6-(1-hydroxypropyl)-anthraquinone. These compounds are explored for their potential biological activities, such as anticancer properties, and are valuable in the search for new bioactive metabolites in marine life (Utkina, 2009); (Wright et al., 2009).
Fungal Sources and Cytotoxic Activities
Anthraquinones are also isolated from fungal sources, such as endophytic Talaromyces sp., and investigated for their cytotoxic activities against cancer cell lines, suggesting a potential avenue for developing new anticancer agents (Xie et al., 2016).
Potential Antiosteoporotic Activity
Specific anthraquinones derived from plants like Morinda officinalis have shown antiosteoporotic activities by affecting osteoblasts and osteoclasts, indicating a possible role in the treatment of osteoporosis (Wu et al., 2009).
Broad Biological Activities
Emodin, a specific anthraquinone, has been found in various plants, fungi, and lichens and possesses a wide range of biological activities. Its potential therapeutic roles in treating inflammatory diseases, cancers, and microbial infections are under investigation, demonstrating the broad applicability of anthraquinones in pharmacology (Stompor-Gorący, 2021).
Antidiabetic Effects
Anthraquinone derivatives like emodin have shown promising results in the treatment of diabetes, enhancing glucose tolerance and insulin sensitivity. This indicates a potential role in managing metabolic diseases (Martorell et al., 2021).
Wound Healing Properties
Emodin has also been studied for its potential in enhancing cutaneous wound healing in animal models, indicating its applicability in dermatology and tissue repair (Tang et al., 2007).
Propriétés
Nom du produit |
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3 |
Clé InChI |
FFCVGPRCQWKWLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Synonymes |
rhodoptilometrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



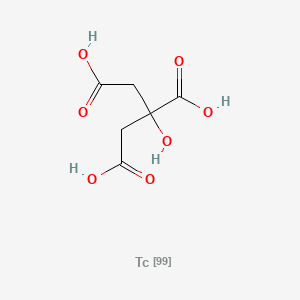
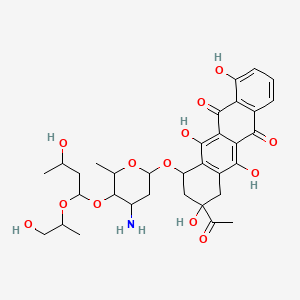
![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)
